molecular formula C13H11BrN2O B172548 4-bromo-N-(6-methylpyridin-2-yl)benzamide CAS No. 174878-38-7

4-bromo-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B172548
CAS No.: 174878-38-7
M. Wt: 291.14 g/mol
InChI Key: KKOSZUFBVHBOLY-UHFFFAOYSA-N
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Description

4-bromo-N-(6-methylpyridin-2-yl)benzamide is a chemical compound with the molecular formula C13H11BrN2O and a molecular weight of 291.14 g/mol This compound is known for its unique structure, which includes a bromine atom attached to a benzamide group, and a pyridine ring substituted with a methyl group

Scientific Research Applications

4-bromo-N-(6-methylpyridin-2-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and chemical processes.

Safety and Hazards

Sigma-Aldrich provides “4-bromo-N-(6-methylpyridin-2-yl)benzamide” as-is and makes no representation or warranty whatsoever with respect to this product . Buyers are responsible for confirming product identity and/or purity .

Future Directions

As for future directions, it’s worth noting that there is ongoing research into similar compounds for their potential anti-tubercular activity . This suggests that “4-bromo-N-(6-methylpyridin-2-yl)benzamide” and similar compounds could have potential applications in the development of new and effective anti-TB drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(6-methylpyridin-2-yl)benzamide typically involves the reaction of 2-amino-6-methylpyridine with 4-bromobenzoyl chloride . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(6-methylpyridin-2-yl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

    Coupling Reactions: The benzamide group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used to replace the bromine atom with an iodine atom.

    Oxidation Reactions: Oxidizing agents like potassium permanganate can be used to oxidize the methyl group on the pyridine ring.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride can be used to reduce the carbonyl group in the benzamide.

Major Products Formed

    Substitution Products: Depending on the substituent introduced, various derivatives of the original compound can be formed.

    Oxidation Products: Oxidation of the methyl group can lead to the formation of carboxylic acids or aldehydes.

    Reduction Products: Reduction of the benzamide group can yield amines or alcohols.

Mechanism of Action

The mechanism of action of 4-bromo-N-(6-methylpyridin-2-yl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
  • 4-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
  • 4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
  • 4-methyl-N-(6-methylpyridin-2-yl)benzamide
  • N-(5-bromo-pyridin-2-yl)-2-chloro-benzamide

Uniqueness

4-bromo-N-(6-methylpyridin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methyl group on the pyridine ring differentiates it from other similar compounds, potentially leading to different reactivity and biological activity.

Properties

IUPAC Name

4-bromo-N-(6-methylpyridin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c1-9-3-2-4-12(15-9)16-13(17)10-5-7-11(14)8-6-10/h2-8H,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOSZUFBVHBOLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.